(S)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride
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Overview
Description
(S)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride is a chiral compound with the molecular formula C11H15ClN2O. It is a member of the pyrrolidine family, which is known for its versatile applications in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method is the reductive amination reaction, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent . For example, the double reductive amination reaction has been used to develop polyhydroxylated pyrrolidines .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, protection of amino groups, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(S)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(S)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (S)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biological processes at the molecular level . For example, it may inhibit the polymerization of certain proteins or interfere with signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
(S)-(-)-1-Boc-3-aminopyrrolidine: Another pyrrolidine derivative used in the synthesis of biologically active molecules.
1-Phenyl-3-pyrazolidinone: A compound with anti-inflammatory and antioxidant properties.
3-Cyanopyridines: Compounds with antiproliferative activity.
Uniqueness
(S)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride is unique due to its specific chiral configuration and the presence of both an amino group and a phenyl group. This combination of structural features allows it to interact with a wide range of biological targets and exhibit diverse chemical reactivity .
Properties
IUPAC Name |
[(3S)-3-aminopyrrolidin-1-yl]-phenylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-10-6-7-13(8-10)11(14)9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2;1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNWDRDZKQZGKW-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C(=O)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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